molecular formula C9H13N3O B2984820 1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde CAS No. 1485565-50-1

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2984820
CAS No.: 1485565-50-1
M. Wt: 179.223
InChI Key: OORXWBXACGLQRP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a cyclohexyl group attached to a triazole ring, which in turn is bonded to a formyl group.

Mechanism of Action

The mechanism of action of 1,2,3-triazole derivatives is of particular interest for understanding the process of heterocyclization . The mechanism for the reaction of diformylhydrazine with o- and p-aminophenols was proposed, and the energy and geometric parameters of possible intermediates, transition states, and final products were calculated .

Future Directions

The future directions of research on “1-Cyclohexyltriazole-4-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in various fields . The development of new synthesis methods and the study of reaction mechanisms could also be areas of future research .

Preparation Methods

. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process .

Chemical Reactions Analysis

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .

Properties

IUPAC Name

1-cyclohexyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORXWBXACGLQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485565-50-1
Record name 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde
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